2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate

Description

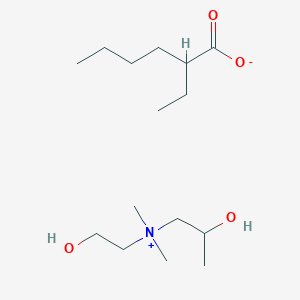

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate is a protic ionic liquid (PIL) comprising a hydroxyl-rich quaternary ammonium cation paired with a branched carboxylate anion (2-ethylhexanoate). Its structure features multiple hydroxyl groups on the cation, enabling extensive hydrogen bonding, which influences its physicochemical properties such as viscosity, solubility, and thermal stability . The anion contributes to hydrophobicity and modulates miscibility with organic solvents. This compound is synthesized via neutralization of the corresponding tertiary amine with 2-ethylhexanoic acid, a method analogous to other PILs .

Applications include use as a solvent in catalysis, electrolyte additive, or surfactant due to its dual hydrophilic-lipophilic nature. Its hydrogen-bonding capacity also makes it a candidate for coordination chemistry, though direct evidence of metal complexation remains unexplored .

Properties

CAS No. |

103969-80-8 |

|---|---|

Molecular Formula |

C15H33NO4 |

Molecular Weight |

291.43 g/mol |

IUPAC Name |

2-ethylhexanoate;2-hydroxyethyl-(2-hydroxypropyl)-dimethylazanium |

InChI |

InChI=1S/C8H16O2.C7H18NO2/c1-3-5-6-7(4-2)8(9)10;1-7(10)6-8(2,3)4-5-9/h7H,3-6H2,1-2H3,(H,9,10);7,9-10H,4-6H2,1-3H3/q;+1/p-1 |

InChI Key |

QMNGPHGVKBMHRQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CC(C[N+](C)(C)CCO)O |

Origin of Product |

United States |

Biological Activity

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate, commonly referred to as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications in various fields, including pharmaceuticals and biotechnology.

- Chemical Name : this compound

- CAS Number : 103969-80-8

- Molecular Formula : C15H33NO4

- Molecular Weight : 291.43 g/mol

- Synonyms : N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-N,N-DIMETHYL AMMONIUM 2-ETHYLHEXANOATE

The compound is characterized by its cationic nature due to the quaternary ammonium group, which contributes to its surfactant properties and biological activity.

The biological activity of this compound primarily stems from its interaction with cellular membranes and proteins. It exhibits:

- Antimicrobial Properties : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. Its effectiveness against various pathogens makes it a candidate for antimicrobial formulations.

- Cytotoxicity : Studies indicate that at higher concentrations, the compound can induce cytotoxic effects in certain cell lines, suggesting potential applications in targeted cancer therapies.

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as an alternative antimicrobial agent . -

Cell Viability Assays :

In vitro assays conducted on human epithelial cells showed that lower concentrations of the compound promoted cell proliferation, while higher concentrations resulted in reduced viability. This biphasic effect suggests a potential role in wound healing applications . -

Formulation Development :

Research into the formulation of liposomal carriers incorporating this compound has shown enhanced delivery of therapeutic agents. The cationic nature aids in the encapsulation of negatively charged drugs, improving their bioavailability .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Membrane disruption |

| Escherichia coli | 16 | Membrane lysis |

| Pseudomonas aeruginosa | 32 | Inhibition of protein synthesis |

Table 2: Cytotoxicity Profile

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

Comparison with Similar Compounds

Ionic Liquids with Varied Anions

The choice of anion significantly impacts PIL properties. For example, 2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium methanesulfonate (from ) shares a similar hydroxylated cation but pairs with methanesulfonate (CH₃SO₃⁻). Key differences:

The 2-ethylhexanoate anion enhances hydrophobicity, making the compound more suitable for non-aqueous systems, whereas methanesulfonate’s polarity improves ionic conductivity in aqueous electrolytes .

Cationic Surfactants

Imine-tethering surfactants like (E)-3-((2-chlorobenzylidene)amino)-N-(2-(decyloxy)-2-oxoethyl)-N,N-dimethylpropan-1-aminium chloride (ICS-10, ) feature a cationic headgroup with a hydrophobic tail. Comparisons:

The PIL’s hydroxyl groups reduce surface activity compared to ICS-10, which has a rigid imine linker and long alkyl chain for efficient micellization. However, the PIL’s carboxylate anion offers pH-responsive behavior, unlike chloride-based surfactants .

Coordination Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 2-hydroxy-N-(2-hydroxyethyl)-N-{...}ethanaminium acetate () highlight the role of hydroxyl groups in metal coordination:

Fluorinated Surfactants

Perfluorinated compounds like 1-Propanesulfonamide, 1,1,2,3,3,3-hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)- () exhibit extreme chemical inertness. Contrasts:

| Property | 2-Ethylhexanoate PIL | Fluorinated Surfactant |

|---|---|---|

| Environmental Persistence | Biodegradable (ester/anion) | Persistent (C–F bonds) |

| Thermal Stability | Moderate | Very high (>300°C) |

| Cost | Low | High |

The PIL’s biodegradability makes it environmentally preferable, whereas fluorinated surfactants are niche materials for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.